(E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[5-[(E)-(3-morpholin-4-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-27-20(25)15-5-3-14(4-6-15)17-8-7-16(28-17)13-18-19(24)23(21(29)30-18)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCYRNGLUYSIIQ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on its biological activity, including synthesis methods, biological assays, and structure-activity relationships.
Synthesis
The synthesis of (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate typically involves multi-step organic reactions, including the formation of the thiazolidinone core and subsequent modifications to achieve the desired benzoate structure. The general procedure includes refluxing rhodanine derivatives with appropriate aldehydes and morpholine under controlled conditions to yield the target compound .
Antitumor Activity
Research indicates that derivatives of thiazolidinones, including those related to (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate, exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been screened against various human tumor cell lines by the U.S. National Cancer Institute (NCI), demonstrating promising results. Notably, certain derivatives showed high activity against non-small cell lung cancer (HOP-92), with a GI50 of 0.62 μM .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. A study reported that thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds surpassing the efficacy of standard antibiotics like ampicillin . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 to 0.03 mg/mL, indicating strong antimicrobial potential.
Fungal Activity
In addition to antibacterial properties, the antifungal activity of related thiazolidinone compounds has been documented. These compounds were tested against various fungal strains, showing MIC values as low as 3.9 μg/mL against Saccharomyces cerevisiae, which suggests their potential utility in treating fungal infections .
Structure-Activity Relationship
The biological activity of (E)-ethyl 4-(5-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate can be correlated with its chemical structure. The presence of the thiazolidinone core is crucial for its biological effects, as it interacts with various molecular targets involved in cellular processes such as oxidative stress and inflammation. The furan and benzoate moieties may enhance its interaction with biological receptors or enzymes.
Case Studies
- Antitumor Screening : A derivative closely related to (E)-ethyl 4-(5-(morpholino-thiazolidinone)) was tested against a panel of human cancer cell lines, revealing significant cytotoxicity in several cases, particularly in lung cancer models .
- Antimicrobial Efficacy : A series of thiazolidinone derivatives demonstrated superior antibacterial properties compared to traditional antibiotics in vitro, highlighting their potential as new therapeutic agents .
Chemical Reactions Analysis
Thioxothiazolidinone Core
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Nucleophilic substitution : The sulfur atom at position 2 undergoes reactions with electrophiles (e.g., alkyl halides) to form sulfides or sulfoxides .
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Hydrolysis : The 4-oxo group is susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives .
Morpholino Substituent
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Protonation : The tertiary amine in morpholino forms salts with acids (e.g., HCl), enhancing solubility .
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Coordination : Acts as a ligand in metal complexes due to lone-pair electrons on nitrogen and oxygen .
Ester Group
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Saponification : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
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Transesterification : Reacts with alcohols (e.g., methanol) in acidic media to yield methyl esters .
Derivatization and Biological Activity
Derivatives of this compound exhibit notable bioactivity, driven by structural modifications:
Table 2: Key Derivatives and Activities
Notable findings :
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Ester hydrolysis to the carboxylic acid (CID 1270546) enhances antibacterial potency by 10–50× compared to ampicillin .
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Z-configuration of the exocyclic double bond is critical for antifungal activity, as confirmed by NOESY studies .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, comparisons are drawn with structurally analogous thiazolidinone and benzoate derivatives. Key structural variations include substituents on the thiazolidinone ring, the nature of the aromatic systems (e.g., furan, benzene), and ester functionalization. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Electronic Effects of Substituents: The morpholino group in the target compound improves solubility compared to the 4-nitrophenyl group in the analog from , which introduces strong electron-withdrawing effects but reduces bioavailability .
Structural Rigidity and Conjugation: The thiadiazolo-pyrimidinone system in extends π-conjugation, which may enhance UV-Vis absorbance properties compared to the simpler thioxothiazolidinone core of the target compound . The E-configuration in the target compound and ensures planar alignment of the exocyclic double bond, critical for intramolecular charge transfer .
Synthetic Considerations: Synthesis of the target compound likely involves condensation reactions between a morpholino-substituted thiazolidinone precursor and a furan-benzoate aldehyde, paralleling methods described in and using DMF or THF as solvents . Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is common across analogs, as noted in and .
Spectroscopic Characterization :
- NMR and IR spectroscopy (as referenced in and ) are standard for confirming the E-configuration and functional groups, such as the thioxo (C=S) stretch at ~1200 cm⁻¹ and aromatic proton signals in the δ 7.0–8.5 ppm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
